molecular formula C5H7NO3 B13848894 (S)-3-Hydroxypiperidine-2,6-dione

(S)-3-Hydroxypiperidine-2,6-dione

Cat. No.: B13848894
M. Wt: 129.11 g/mol
InChI Key: CCFXSFYJADFJBM-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxypiperidine-2,6-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of hydroxyl and dione functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxypiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of amino acids as starting materials, which undergo cyclization through intramolecular reactions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxypiperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The dione groups can be reduced to form hydroxyl groups or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or carboxylic acids, while reduction of the dione groups may yield hydroxyl derivatives.

Scientific Research Applications

(S)-3-Hydroxypiperidine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Hydroxypiperidine-2,6-dione: The enantiomer of (S)-3-Hydroxypiperidine-2,6-dione, with similar chemical properties but different biological activities.

    Piperidine-2,6-dione: A related compound lacking the hydroxyl group, with different reactivity and applications.

    3-Hydroxypyrrolidine-2,5-dione: A structurally similar compound with a five-membered ring instead of a six-membered ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and dione functional groups

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(3S)-3-hydroxypiperidine-2,6-dione

InChI

InChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9)/t3-/m0/s1

InChI Key

CCFXSFYJADFJBM-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1O

Canonical SMILES

C1CC(=O)NC(=O)C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.